molecular formula C10H9NS B14421513 3-(Phenylsulfanyl)-1H-pyrrole CAS No. 82511-49-7

3-(Phenylsulfanyl)-1H-pyrrole

Cat. No.: B14421513
CAS No.: 82511-49-7
M. Wt: 175.25 g/mol
InChI Key: UFHBAVNVFLPEBR-UHFFFAOYSA-N
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Description

3-(Phenylsulfanyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. The phenylsulfanyl group attached to the pyrrole ring adds unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfanyl)-1H-pyrrole typically involves the reaction of pyrrole with phenylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfanyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding the parent pyrrole.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products Formed

    Oxidation: Phenylsulfinyl-pyrrole or phenylsulfonyl-pyrrole.

    Reduction: Pyrrole.

    Substitution: Various substituted pyrroles depending on the electrophile used.

Scientific Research Applications

3-(Phenylsulfanyl)-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Phenylsulfanyl)-1H-pyrrole involves its interaction with various molecular targets. The phenylsulfanyl group can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. This interaction can affect various cellular pathways, including those involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the phenylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

82511-49-7

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

3-phenylsulfanyl-1H-pyrrole

InChI

InChI=1S/C10H9NS/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-8,11H

InChI Key

UFHBAVNVFLPEBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CNC=C2

Origin of Product

United States

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